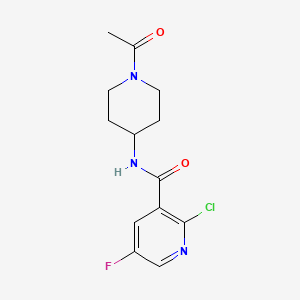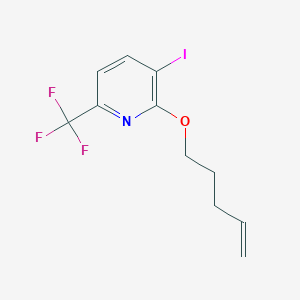
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a pentenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-iodo-6-trifluoromethylpyridine.
Nucleophilic Substitution: The chlorine atom is replaced by a pentenoxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-chloro-3-iodo-6-trifluoromethylpyridine with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine can undergo various chemical reactions, including:
Oxidation: The pentenoxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Epoxides or aldehydes depending on the oxidizing agent used.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pentenoxy)-3-chloro-6-trifluoromethylpyridine: Similar structure but with a chlorine atom instead of iodine.
2-(4-Pentenoxy)-3-bromo-6-trifluoromethylpyridine: Similar structure but with a bromine atom instead of iodine.
2-(4-Pentenoxy)-3-fluoro-6-trifluoromethylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, bromine, or fluorine. This can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
CAS No. |
920334-65-2 |
|---|---|
Molecular Formula |
C11H11F3INO |
Molecular Weight |
357.11 g/mol |
IUPAC Name |
3-iodo-2-pent-4-enoxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11F3INO/c1-2-3-4-7-17-10-8(15)5-6-9(16-10)11(12,13)14/h2,5-6H,1,3-4,7H2 |
InChI Key |
LYIPGVVLIRDXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=C(C=CC(=N1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


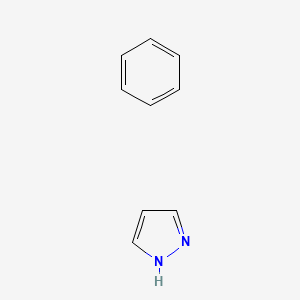

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
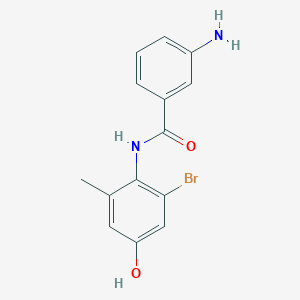

![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
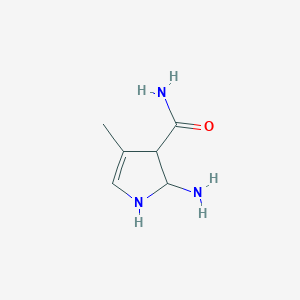
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)
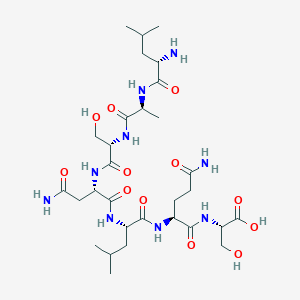


![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
